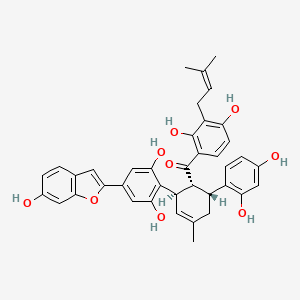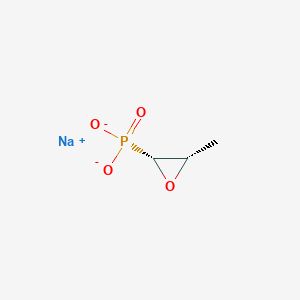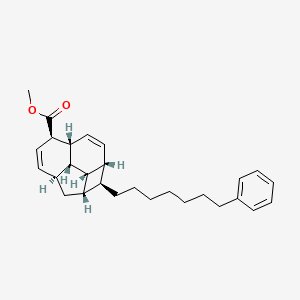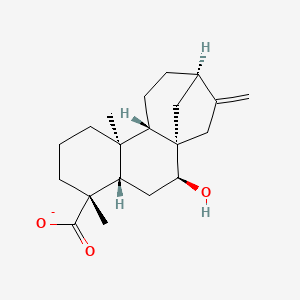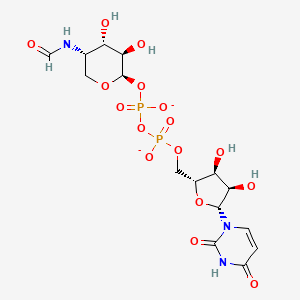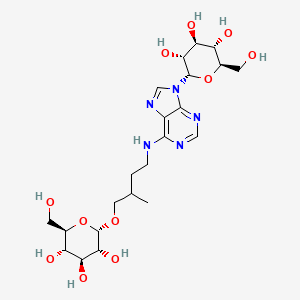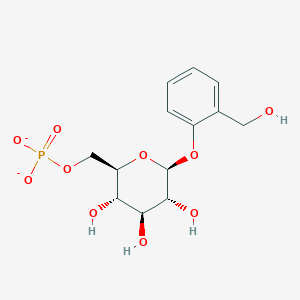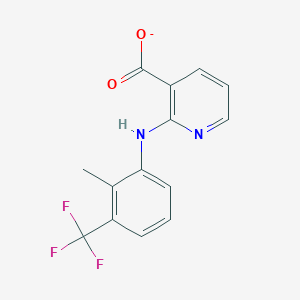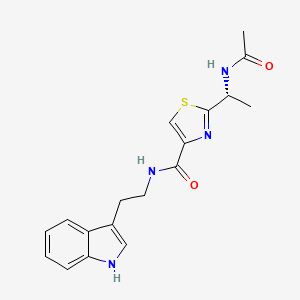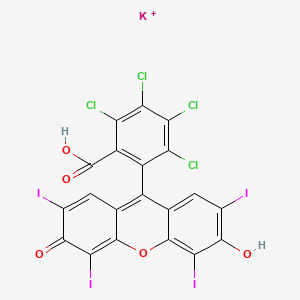
Benzoylmesaconine
Vue d'ensemble
Description
Benzoylmesaconine (BMA) is a diterpene alkaloid with the formula C31H43NO10. It is isolated from several Aconitum species and has roles as a plant metabolite, an analgesic, and an anti-infective agent . It is the most abundant component of Wutou decoction, which is widely used in China due to its therapeutic effect on rheumatoid arthritis .
Synthesis Analysis
BMA is the main Aconitum alkaloid in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) with potent pharmacological activities . The processing mechanism of Fuzi involves the transformation of secondary plant metabolites to increase potency and reduce toxicity .Molecular Structure Analysis
The molecular formula of BMA is C31H43NO10 . The average mass is 589.674 Da and the monoisotopic mass is 589.288696 Da .Chemical Reactions Analysis
During the processing of Fuzi, secondary plant metabolites are transformed, which helps to increase potency and reduce toxicity . The transformation mechanisms underlying this process have been explored using RPLC-Q-TOF/MS-based metabolomic analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of BMA include a density of 1.4±0.1 g/cm3, a boiling point of 703.2±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C .Applications De Recherche Scientifique
Pharmacokinetics
BMA has been studied for its pharmacokinetic properties, particularly when administered as part of traditional Chinese medicine formulations like Wutou decoction. Research has shown that the pharmacokinetics of BMA can vary significantly when administered in pure form versus as part of a decoction. For instance, the half-life and mean residence time values of pure BMA were found to be substantially longer than those of BMA in Wutou decoction, indicating a faster elimination rate in the latter case .
Analgesic and Anti-inflammatory Applications
BMA is the main Aconitum alkaloid in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and exhibits potent pharmacological activities. It has been used for its analgesic and anti-inflammatory properties. Studies have shown that BMA can significantly increase the pain threshold in animal models, suggesting its potential for treating pain and inflammatory conditions .
Quality Control in Herbal Medicine
An optimized high-performance liquid chromatography (HPLC) method has been developed using BMA as a marker compound for the quality control of processed aconite roots and their products. This method ensures the consistency and safety of herbal medicines containing BMA, which is crucial given the toxic nature of some Aconitum alkaloids .
Gastrointestinal Motility
BMA has been investigated for its effects on gastrointestinal motility, particularly in the context of slow transit constipation (STC). A study explored the role and mechanism of BMA in the treatment of STC, suggesting its therapeutic potential in managing this condition .
Mécanisme D'action
Target of Action
Benzoylmesaconine (BMA) primarily targets lipopolysaccharide (LPS)-activated RAW264.7 macrophages . These macrophages play a crucial role in the immune response, particularly in inflammation-related diseases .
Mode of Action
BMA interacts with its targets by significantly decreasing the production of pro-inflammatory cytokines and mediators such as IL-1β, IL-6, TNF-α, PGE2, NO, and ROS . It also inhibits the protein and mRNA levels of COX-2 and iNOS in LPS-activated RAW264.7 macrophages .
Biochemical Pathways
BMA affects the NF-κB and MAPK signaling pathways . Specifically, it suppresses the LPS-induced phosphorylation of IκBα, JNK, p38, and ERK , degradation of IκBα , and nuclear translocation of p65 . These pathways are critical for the regulation of immune and inflammatory responses.
Pharmacokinetics
The pharmacokinetics of BMA have been studied in rats . After oral administration of pure BMA, the half-life (T1/2) and mean residence time values were 228.3 ± 117.0 min and 155.0 ± 33.2 min , respectively . These values decreased to61.8 ± 35.1 min and 55.8 ± 16.4 min , respectively, when BMA was administered as part of the Wutou decoction . The area under the curve (AUC) of BMA after administration of Wutou decoction was significantly decreased (five-fold) compared with that of pure BMA .
Result of Action
The molecular and cellular effects of BMA’s action include a significant decrease in the production of pro-inflammatory cytokines and mediators, and inhibition of the protein and mRNA levels of COX-2 and iNOS in LPS-activated RAW264.7 macrophages . Moreover, BMA suppresses the LPS-induced phosphorylation of IκBα, JNK, p38, and ERK, degradation of IκBα, and nuclear translocation of p65 .
Action Environment
For instance, the elimination of BMA in rats was significantly faster when administered as part of the Wutou decoction compared to pure BMA . This suggests that the formulation or combination in which BMA is administered could influence its action and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWZCUZNRVAHT-IJNXHYLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylmesaconine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzoylmesaconine?
A1: Benzoylmesaconine has a molecular formula of C31H43NO10 and a molecular weight of 589.68 g/mol. []
Q2: What spectroscopic techniques have been used to elucidate the structure of Benzoylmesaconine and its analogs?
A2: Researchers have employed various spectroscopic methods to characterize Benzoylmesaconine and related compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-, 13C-, 1H-1H COSY, HMQC, and HMBC techniques, which provide insights into the connectivity and spatial arrangement of atoms within the molecule. [, , ] Additionally, mass spectrometry (MS) techniques like ESI-MSn have been utilized for structural confirmation and identification. []
Q3: How does the structure of Benzoylmesaconine differ from diester-diterpenoid aconitines?
A3: Benzoylmesaconine is formed by the hydrolysis of diester-diterpenoid aconitines like aconitine and mesaconitine. This hydrolysis results in the loss of one ester group, specifically at the C-8 position. [, , ]
Q4: How does the pH value of the solution impact the stability of Benzoylmesaconine during heating?
A4: Studies have shown that pH significantly affects the stability of Benzoylmesaconine during heating. At a pH of 5.9, its content initially increases but then decreases over time. Under acidic conditions (pH 3), it increases slowly, while under alkaline conditions (pH 9), it degrades rapidly. []
Q5: What happens to the levels of diester-diterpenoid alkaloids during the decocting process of Aconiti Lateralis Radix Praeparata, and how does this relate to the content of Benzoylmesaconine?
A5: During decoction, diester-diterpenoid alkaloids in Aconiti Lateralis Radix Praeparata, like aconitine, mesaconitine, and hypaconitine, rapidly decrease. This decrease coincides with an initial increase in the levels of monoester-diterpenoid alkaloids, including benzoylaconine, benzoylmesaconine, and benzoylhypaconine, likely due to hydrolysis. []
Q6: How does the pharmacokinetic profile of Benzoylmesaconine differ when administered as a pure compound versus as a component of Wutou decoction?
A6: Studies in rats have shown that the elimination of Benzoylmesaconine is significantly faster when administered as a component of Wutou decoction compared to pure Benzoylmesaconine. The area under the curve (AUC) of Benzoylmesaconine was also significantly reduced after Wutou decoction administration, suggesting altered absorption or metabolism. []
Q7: Does honey impact the absorption of Benzoylmesaconine and other active ingredients in Wu-tou decoction?
A7: Research suggests that honey might enhance the absorption of some active components in Wu-tou decoction, including Benzoylmesaconine. Studies in rats revealed a significant increase in Cmax, CL/F, AUC0-t, and AUC0-∞ for Benzoylmesaconine in the honey group compared to the non-honey group, indicating improved bioavailability. []
Q8: How do the pharmacokinetic profiles of various alkaloids, including Benzoylmesaconine, differ in Mahuang-Fuzi combination extracts compared to single-herb extracts?
A8: In a study comparing the pharmacokinetics of alkaloids in Mahuang-Fuzi combination extracts versus single-herb extracts, alkaloids in the combination generally exhibited slower elimination (longer mean residence time or half-life), although their maximum plasma concentration and AUC values were lower. This suggests potential accumulation with continuous consumption of the combination. []
Q9: What is the primary mechanism of action for the antinociceptive effects of Benzoylmesaconine?
A9: Research suggests that the antinociceptive effects of Benzoylmesaconine might be mediated through its interaction with the nucleus raphe magnus (NRM) in the brainstem. Microinjection of Benzoylmesaconine into the NRM produced dose-dependent pain relief in animal models. []
Q10: Does Benzoylmesaconine exhibit anti-inflammatory activity? If so, what molecular pathways are involved?
A10: Yes, Benzoylmesaconine has demonstrated anti-inflammatory effects. In LPS-stimulated RAW264.7 macrophages (an inflammatory model), Benzoylmesaconine suppressed the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, NO, ROS). It achieved this by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses. []
Q11: What are the main toxicity concerns associated with Aconitum plants and their preparations?
A11: Aconitum plants contain highly toxic diester-diterpenoid alkaloids, primarily aconitine, mesaconitine, and hypaconitine. These alkaloids are known for their cardiotoxicity and neurotoxicity, posing significant safety concerns. [, , , ]
Q12: How does the processing of Aconitum roots, specifically into Aconiti Lateralis Radix Praeparata, impact the levels of toxic alkaloids?
A12: Processing methods, such as boiling, steaming, and stir-frying, can significantly reduce the levels of highly toxic diester-diterpenoid alkaloids in Aconitum roots. These processes promote the hydrolysis of diester alkaloids into less toxic monoester alkaloids like benzoylaconine, benzoylmesaconine, and benzoylhypaconine. [, , , ]
Q13: Can the geographical origin of Aconitum carmichaelii influence the content of Benzoylmesaconine and other alkaloids, potentially impacting its toxicity?
A13: Yes, the geographical origin of Aconitum carmichaelii can significantly influence alkaloid profiles. Studies have shown variations in the content of Benzoylmesaconine and other alkaloids based on geographical locations. This variation could potentially affect the toxicity and therapeutic efficacy of the plant material. []
Q14: What analytical techniques are commonly employed for the detection and quantification of Benzoylmesaconine in plant material and biological samples?
A14: Several analytical methods are used for analyzing Benzoylmesaconine, with High-Performance Liquid Chromatography (HPLC) being widely used. Coupling HPLC with various detectors, such as ultraviolet (UV) detectors [, , , , , ], mass spectrometry (MS) [, , , , , , ], and tandem mass spectrometry (MS/MS) [, , , ], enhances sensitivity and selectivity. These methods allow for the simultaneous determination of Benzoylmesaconine and other related alkaloids in complex matrices.
Q15: How do researchers ensure the accuracy, precision, and specificity of the analytical methods used for the analysis of Benzoylmesaconine?
A15: Rigorous analytical method validation is crucial for ensuring reliable results. This involves evaluating parameters like linearity, accuracy, precision (intra-day and inter-day variability), recovery, and the limit of detection (LOD) and quantification (LOQ). These validation steps ensure the method's suitability for the intended purpose and provide confidence in the obtained data. [, , , ]
Q16: Does Benzoylmesaconine interact with drug transporters, and if so, what are the potential implications?
A16: Benzoylmesaconine has been identified as a substrate of P-glycoprotein (P-gp), a drug efflux transporter. This interaction suggests that P-gp may play a role in the absorption and distribution of Benzoylmesaconine. []
Q17: Are there any ongoing studies investigating Benzoylmesaconine for potential therapeutic applications other than pain and inflammation management?
A17: While research on Benzoylmesaconine for therapeutic applications is still in its early stages, some studies suggest potential beyond pain and inflammation management. For instance, it is being investigated for its potential in treating heart failure, although more research is needed to confirm its efficacy and safety for such applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




